2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid
Description
Chemical Identity and Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acids, with the carboxylic acid carbon designated as position 1 and subsequent numbering proceeding around the aromatic ring. The Chemical Abstracts Service registry number 2059937-52-7 provides the definitive identifier for this specific compound, distinguishing it from closely related regioisomers and structural analogs. The molecular formula C₈H₃BrF₄O₂ reflects the presence of eight carbon atoms, three hydrogen atoms, one bromine atom, four fluorine atoms, and two oxygen atoms, yielding a molecular weight of 287.01 grams per mole.
Alternative nomenclature systems and synonyms for this compound include various descriptive names that emphasize different structural features. Chemical suppliers and databases often employ abbreviated forms or systematic variations, though the complete International Union of Pure and Applied Chemistry name remains the standard for scientific literature and regulatory documentation. The InChI (International Chemical Identifier) string provides an additional layer of structural specification: InChI=1S/C8H3BrF4O2/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H,14,15), which encodes the complete connectivity and stereochemical information for unambiguous compound identification.
The SMILES (Simplified Molecular Input Line Entry System) notation O=C(O)C1=C(F)C=CC(C(F)(F)F)=C1Br provides a linear representation of the molecular structure that facilitates database searching and computational analysis. This notation clearly indicates the positioning of each substituent relative to the carboxylic acid functionality and serves as a valuable tool for both human interpretation and machine processing of structural information.
Historical Development in Organofluorine Chemistry
The development of this compound reflects the broader historical trajectory of organofluorine chemistry, which began in the early 19th century with the pioneering work of Alexander Borodin, who conducted the first nucleophilic replacement of halogen atoms by fluoride in 1862. This foundational work established the principles of halogen exchange that remain central to modern fluorine chemistry and particularly relevant to the synthesis of polyfluorinated aromatic compounds like the subject of this analysis. The systematic introduction of fluorine atoms into organic molecules evolved significantly throughout the 20th century, driven by both academic curiosity and industrial applications requiring materials with enhanced thermal stability, chemical resistance, and unique electronic properties.
The historical development of trifluoromethyl-containing compounds specifically traces back to the work of Swarts in 1898, who first demonstrated the conversion of aromatic trichloromethyl groups to trifluoromethyl groups using antimony trifluoride. This methodology provided the foundation for incorporating trifluoromethyl substituents into aromatic systems, though the development of efficient and selective methods for introducing multiple fluorinated substituents onto single aromatic rings required decades of additional research. The evolution from simple monofluorinated compounds to complex polyfluorinated architectures like this compound represents the culmination of continuous advances in fluorination methodology and synthetic strategy.
Modern organofluorine chemistry experienced dramatic acceleration during and after World War II, when industrial applications drove the development of new fluorination techniques and the synthesis of increasingly sophisticated fluorinated compounds. The systematic exploration of multiply substituted fluoroaromatic compounds emerged from this period of intense research activity, supported by improved understanding of the electronic effects of fluorine substituents and their influence on molecular stability and reactivity. The development of compounds containing both trifluoromethyl groups and additional fluorine substituents, such as the compound under examination, represents a relatively recent achievement that builds upon decades of fundamental research in organofluorine synthesis.
The carbon-fluorine bond, recognized as one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole, provides the foundation for the exceptional stability observed in polyfluorinated compounds. This bond strength, significantly greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, contributes to the thermal and chemical stability that makes heavily fluorinated compounds valuable in applications requiring resistance to harsh conditions. The historical recognition of these unique properties drove the systematic development of synthetic methods for introducing multiple fluorine-containing substituents into aromatic systems, ultimately enabling the synthesis of complex compounds like this compound.
Position within Trifluoromethyl-Substituted Benzoic Acid Derivatives
This compound occupies a distinctive position within the broader family of trifluoromethyl-substituted benzoic acid derivatives, distinguished by its unique substitution pattern and the presence of additional halogen substituents beyond the trifluoromethyl group. Comparative analysis with related compounds reveals the systematic variation in properties that results from different substitution patterns around the aromatic ring. For instance, 2-fluoro-3-(trifluoromethyl)benzoic acid (Chemical Abstracts Service number 115029-22-6) represents a simpler analog lacking the bromine substituent, with a molecular formula of C₈H₄F₄O₂ and molecular weight of 208.11 grams per mole. This comparison highlights how the additional bromine atom in the target compound increases both molecular weight and structural complexity while potentially altering electronic properties and synthetic utility.
The systematic study of trifluoromethyl-substituted benzoic acids reveals distinct trends in physical and chemical properties as a function of substitution pattern. 3-(Trifluoromethyl)benzoic acid, bearing only the trifluoromethyl substituent at the meta position relative to the carboxylic acid, serves as a fundamental reference point for understanding how additional substituents modify molecular behavior. The melting point data for 2-fluoro-3-(trifluoromethyl)benzoic acid (126-128 degrees Celsius) provides insight into the thermal properties of fluorinated benzoic acid derivatives, while the systematic variation in these properties across the series of related compounds offers valuable structure-activity relationships for materials design and synthetic planning.
Regioisomeric relationships within this compound family demonstrate the profound influence of substitution position on molecular properties and synthetic accessibility. The comparison between this compound and its structural isomers, such as 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (Chemical Abstracts Service number 1026962-68-4) and 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid (Chemical Abstracts Service number 1980062-64-3), illustrates how seemingly minor changes in substituent positioning can create distinct compounds with potentially different properties and applications. These regioisomeric variations provide opportunities for systematic optimization of molecular properties for specific applications while highlighting the precision required in synthetic design and characterization.
The electronic properties of these compounds reflect the combined influence of multiple electron-withdrawing substituents, with the trifluoromethyl group, fluorine atoms, and bromine all contributing to the overall electronic character of the aromatic system. The trifluoromethyl group, with its high electronegativity and electron-withdrawing inductive effect, significantly influences the acidity of the carboxylic acid functionality and the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution reactions. The additional fluorine and bromine substituents further modulate these electronic effects, creating a unique reactivity profile that distinguishes this compound from its less heavily substituted analogs.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUFMURDJMWSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059937-52-7 | |
| Record name | 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid typically involves multiple steps starting from appropriate starting materials. One common method involves the bromination and fluorination of a benzoic acid derivative. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex molecules, including pharmaceuticals and agrochemicals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution Reactions | Bromine or fluorine can be replaced by other groups | Various halogenated derivatives |
| Oxidation | Can be oxidized to form different products | Carboxylic acids |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling | Biaryl compounds |
Biology
Research indicates that this compound may exhibit biological activities, including antimicrobial and anticancer properties. Studies have explored its potential as a lead compound for drug development.
Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation through specific biochemical pathways.
Medicine
In medicinal chemistry, it acts as an intermediate in synthesizing pharmaceutical compounds. Its unique functional groups make it suitable for designing novel therapeutic agents.
Table 2: Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Development | Used to create new drugs targeting specific diseases |
| Synthesis of Intermediates | Serves as a precursor for various pharmaceutical compounds |
Industry
The compound is also utilized in producing specialty chemicals and materials with tailored properties for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can vary based on the reaction conditions and the reagents used .
Comparison with Similar Compounds
Positional Isomers of Halogen and Trifluoromethyl Groups
Substituent positions significantly influence physicochemical properties. Key analogs include:
Key Observations :
- Acidity : The trifluoromethyl group at position 3 (target compound) enhances acidity compared to analogs with CF₃ at position 4 or 6 due to stronger electron-withdrawing effects when adjacent to the carboxylic acid group .
- Reactivity : Bromine at position 2 (target compound) may increase steric hindrance in cross-coupling reactions compared to bromine at position 3 or 6 .
Halogen-Substituted Variants
Replacement of fluorine with other halogens alters electronic and steric profiles:
| Compound Name | Substituents | CAS Number | Molecular Formula | Source |
|---|---|---|---|---|
| 2-Bromo-6-chlorobenzoic acid | Br (2), Cl (6) | N/A | C₇H₄BrClO₂ | |
| 2-Bromo-3-fluorobenzoic acid | Br (2), F (3) | N/A | C₇H₄BrFO₂ |
Key Observations :
- Electron Effects : Chlorine (stronger electron-withdrawing than fluorine) at position 6 (e.g., 2-bromo-6-chlorobenzoic acid) increases acidity but reduces solubility in polar solvents compared to the target compound .
- Synthetic Utility : Fluorine at position 6 (target compound) improves stability in nucleophilic aromatic substitution compared to 2-bromo-3-fluorobenzoic acid .
Trifluoromethyl Group Position Analogs
Variations in CF₃ positioning impact molecular interactions:
| Compound Name | CF₃ Position | CAS Number | Similarity Score | Source |
|---|---|---|---|---|
| 3-Bromo-4-(trifluoromethyl)benzoic acid | 4 | 1131615-04-7 | 0.94 | |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | 5 | 328-67-6 | 0.90 |
Key Observations :
- Meta vs. Para CF₃ : The target compound’s CF₃ at position 3 (meta to carboxylic acid) provides less resonance stabilization than para-substituted analogs, reducing its thermal stability .
- Ortho Effects : CF₃ at position 3 (ortho to bromine) in the target compound may hinder crystallization compared to CF₃ at position 5 .
Biological Activity
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₃BrF₄O₂) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzoic acid framework. This unique arrangement contributes to its distinctive electronic properties, which enhance its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating its antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further studies in oncology .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine, fluorine, and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of biochemical pathways. This interaction can result in either the inhibition or activation of target proteins, influencing cellular responses .
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 50 | E. coli |
| Other derivatives | 6.25 - 12.5 | Staphylococcus aureus, Bacillus cereus |
This table illustrates the varying degrees of antibacterial activity among related compounds, highlighting this compound's potential as an antimicrobial agent .
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 |
These findings indicate notable antiproliferative effects, warranting further investigation into its mechanism and efficacy as an anticancer agent.
Case Studies
Recent case studies have focused on the synthesis and biological evaluation of derivatives based on the structure of this compound. One study synthesized several analogs and assessed their biological activities, revealing that modifications to the trifluoromethyl group significantly influenced their antibacterial potency .
Q & A
Q. What are effective synthetic routes for preparing 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid?
- Methodological Answer : A two-step approach is commonly employed: (i) Halogenation and Functionalization : Start with a substituted benzoic acid precursor. Introduce bromine and fluorine via electrophilic aromatic substitution or halogen-exchange reactions under controlled conditions (e.g., using NBS or KF in polar solvents). (ii) Trifluoromethylation : Utilize copper-mediated cross-coupling or radical methods to install the trifluoromethyl group. For example, employ CFI in the presence of CuI and a ligand like 1,10-phenanthroline . Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (≥95% purity) ensures high yield and purity .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H, C, and F NMR spectra to confirm substituent positions and absence of byproducts. Fluorine chemical shifts typically appear between -60 to -80 ppm for CF groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate the molecular ion peak (exact mass ~271.96 Da) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Soluble in DMSO, THF, and dichloromethane; sparingly soluble in water.
- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl group or bromine displacement .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement, particularly for heavy atoms like bromine. Key steps: (i) Data Collection : Optimize crystal growth via slow evaporation in DMSO/EtOH mixtures. (ii) Refinement : Apply anisotropic displacement parameters for Br and F atoms. Validate using R-factor convergence (<5%) and electron density maps . Example: Analogous bromo-fluoro benzoic acids show ortho/para substituent effects on crystal packing .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of CF deactivates the aromatic ring, requiring tailored catalysts.
- Suzuki-Miyaura Coupling : Use Pd(PPh) with arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .
- Challenges : Competing dehalogenation may occur; mitigate using excess boronic acid and low-temperature conditions .
Q. What strategies address contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled benzoic acid to distinguish between carboxylic acid tautomers in NMR.
- DFT Calculations : Compare experimental F NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate substituent orientation .
- Comparative Analysis : Cross-reference with analogs like 2-bromo-4-fluorobenzoic acid (CAS 1006-41-3) to identify systematic spectral deviations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
